

Application Notes and Protocols for Protac(H-pgds)-7 In Vitro Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Protac(H-pgds)-7

Cat. No.: B10827368

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Introduction

Protac(H-pgds)-7 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of hematopoietic prostaglandin D synthase (H-PGDS).[1][2][3] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D2 (PGD2), a mediator involved in various physiological and pathological processes, including allergic reactions and inflammation.[4] **Protac(H-pgds)-7** is a heterobifunctional molecule comprising a ligand for H-PGDS (TFC-007) and a ligand for the E3 ubiquitin ligase cereblon (CRBN) (pomalidomide).[1][2] By simultaneously binding to H-PGDS and CRBN, **Protac(H-pgds)-7** facilitates the ubiquitination of H-PGDS, marking it for degradation by the proteasome.[4] This targeted protein degradation approach offers a powerful alternative to traditional enzyme inhibition.

These application notes provide detailed protocols for the in vitro characterization of **Protac(H-pgds)-7**, focusing on its ability to induce H-PGDS degradation in the human basophilic leukemia cell line KU812 and to suppress PGD2 production.

Quantitative Data Summary

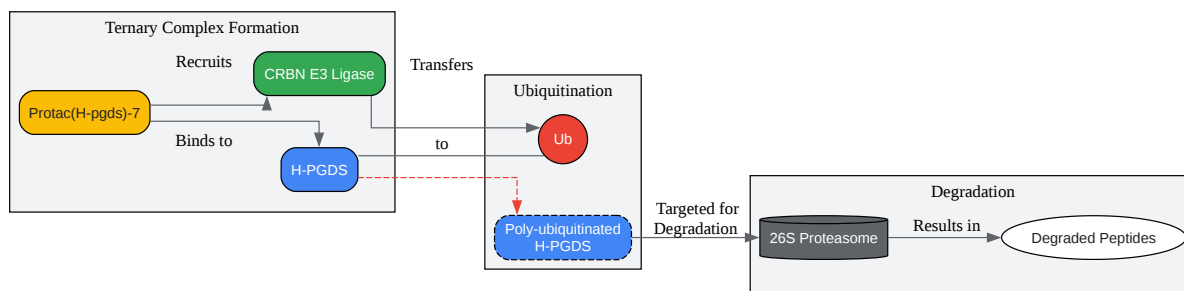
The following table summarizes the key in vitro efficacy data for **Protac(H-pgds)-7** in KU812 cells.

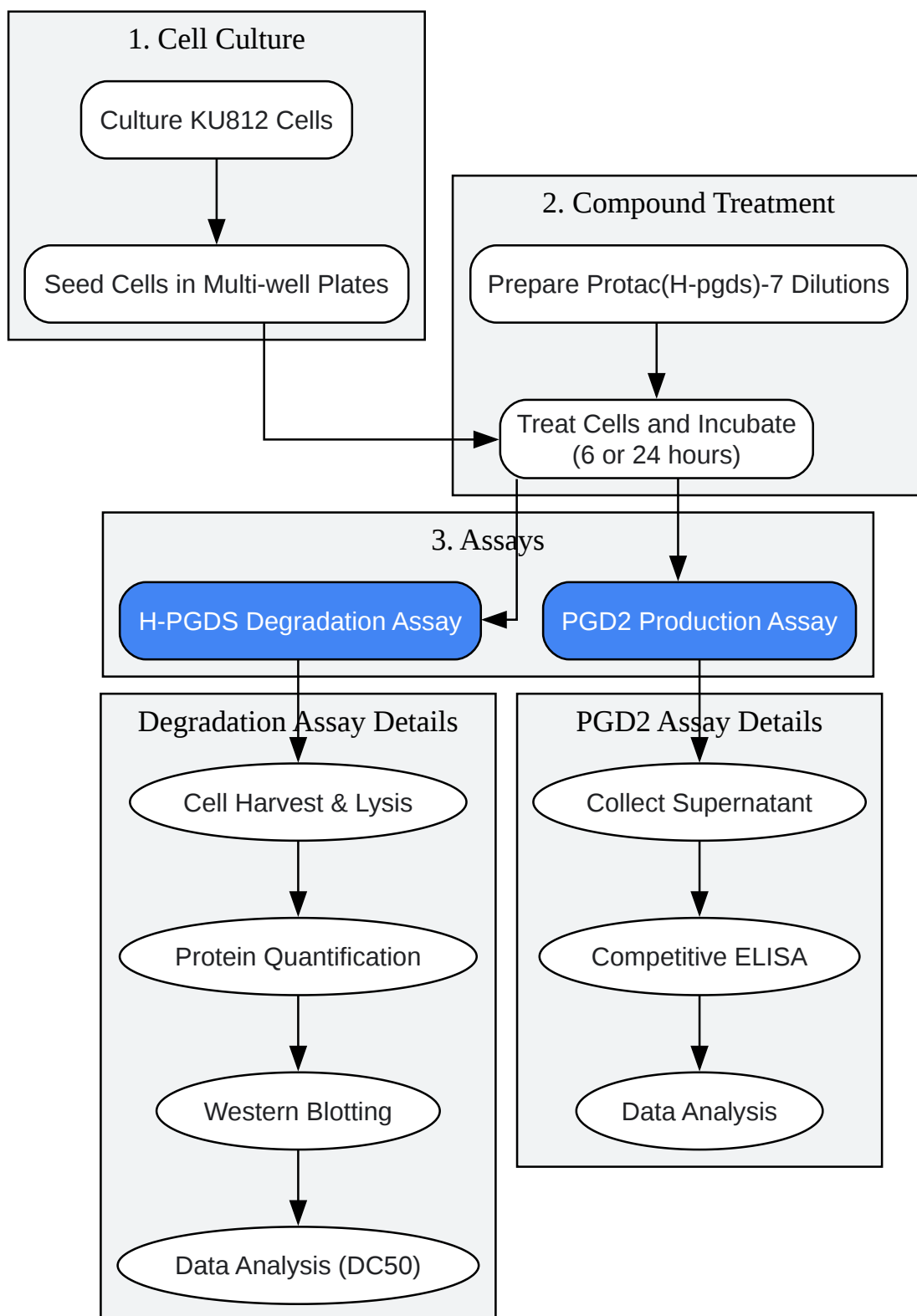
Parameter	Value	Cell Line	Treatment Time	Reference
DC50	17.3 pM	KU812	24 hours	[1] [3] [5]
DC50	26.3 pM	KU812	6 hours	[3]

DC50 (Degradation Concentration 50): The concentration of **Protac(H-pgds)-7** required to induce 50% degradation of H-PGDS protein.

Signaling Pathway and Mechanism of Action

Protac(H-pgds)-7 operates through the ubiquitin-proteasome system to induce the targeted degradation of H-PGDS. The process is initiated by the formation of a ternary complex between **Protac(H-pgds)-7**, the H-PGDS protein, and the E3 ubiquitin ligase CRBN. This proximity, induced by the PROTAC, allows for the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of H-PGDS. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the H-PGDS protein.





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Address: 3281 E Guasti Rd

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